

(6 β)-6-Bromoandrost-4-ene-3,17-dione chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Bromoandrostenedione*

Cat. No.: *B029461*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of (6 β)-6-Bromoandrost-4-ene-3,17-dione

Abstract

(6 β)-6-Bromoandrost-4-ene-3,17-dione is a synthetic steroid compound recognized for its role as a mechanism-based irreversible inhibitor of aromatase (estrogen synthetase). As an analogue of the endogenous androgen androstenedione, it serves as a valuable tool for researchers studying the active site and mechanism of action of aromatase.^{[1][2]} Its ability to irreversibly inactivate the enzyme makes it a subject of interest in the development of potential therapeutic agents for estrogen-dependent diseases, such as breast cancer. This document provides a comprehensive overview of its chemical properties, biological activity, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(6 β)-6-Bromoandrost-4-ene-3,17-dione is a white to pale yellow solid.^[3] Its core structure is a brominated derivative of the C19 steroid androstenedione. The key physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₅ BrO ₂	[2] [4] [5]
Molecular Weight	365.3 g/mol	[5]
CAS Number	38632-00-7	[2] [4] [5]
IUPAC Name	(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione	[5]
Melting Point	158-163°C (decomposes)	[3] [4]
Boiling Point	467.0 ± 45.0 °C (Predicted)	[3]
Density	1.35 ± 0.1 g/cm ³ (Predicted)	[3]
Appearance	White to Light Yellow Solid	[3]
Solubility	Chloroform (Slightly), Methanol (Very Slightly, Heated, Sonicated)	[3]
Storage Temperature	-20°C Freezer, Under Inert Atmosphere	[3]

Biological Activity: Aromatase Inhibition

The primary biological function of (6 β)-6-Bromoandrost-4-ene-3,17-dione is the inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. It acts as a mechanism-based or "suicide" inhibitor, meaning it is converted by the enzyme into a reactive intermediate that then binds covalently to the active site, causing irreversible inactivation.[\[6\]](#)[\[7\]](#) This action is time-dependent and requires the presence of the cofactor NADPH.[\[1\]](#)[\[7\]](#)

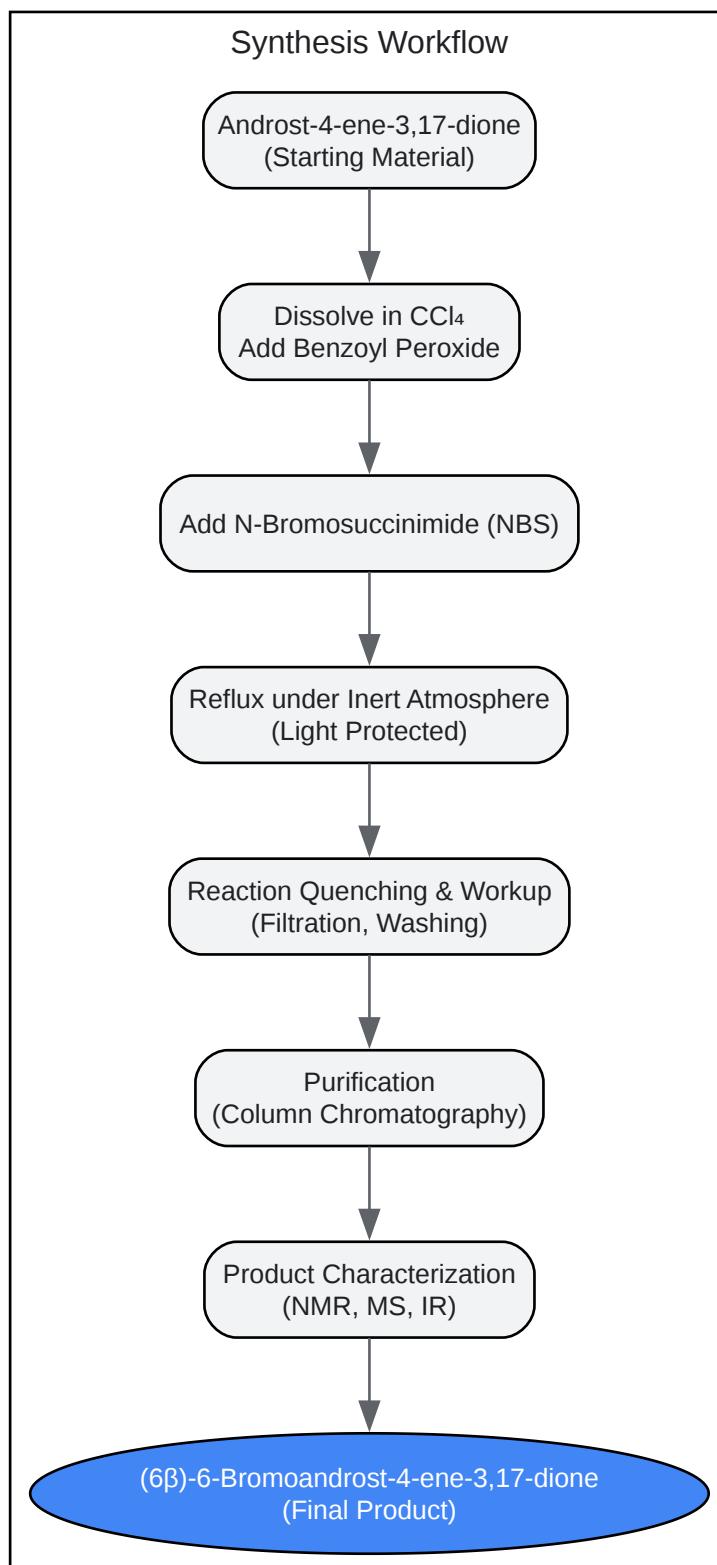
In contrast, its epimer, 6 α -bromoandrostenedione, acts as a potent competitive inhibitor but does not cause time-dependent irreversible inactivation.[\[1\]](#)[\[7\]](#) The stereochemistry of the bromine at the C-6 position is therefore critical in determining the mechanism of inhibition.[\[1\]](#)

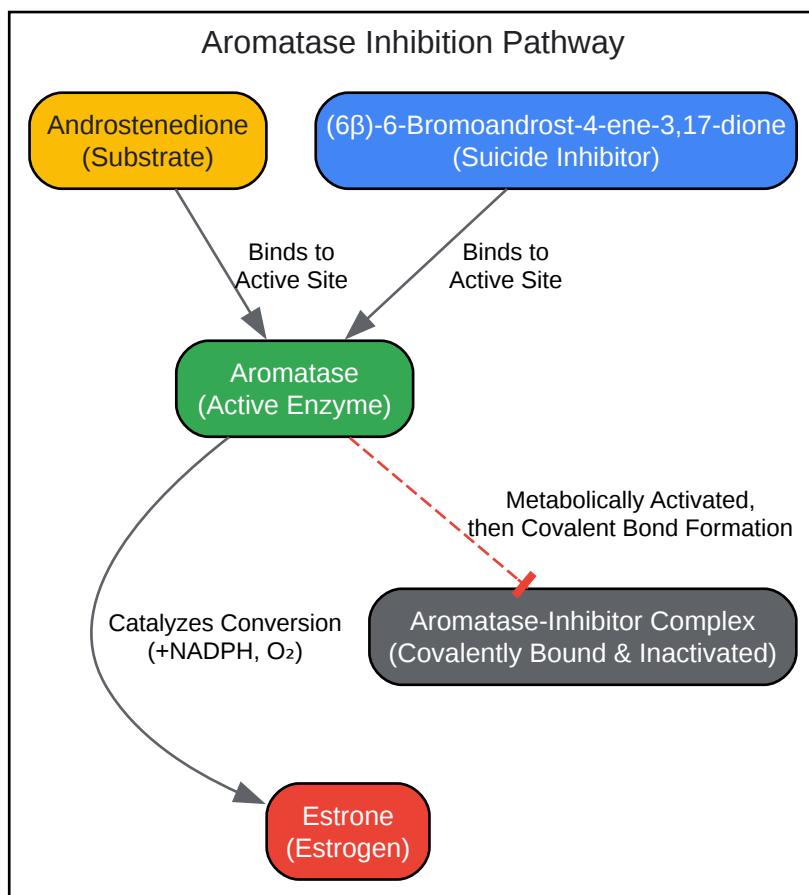
Parameter	Value	Enzyme Source	Notes	Source
Apparent K_i	0.8 μM	Human Placental Aromatase	K_i represents the inhibitor concentration required to achieve half-maximal inactivation rate.	[1] [7]
k_{inact}	0.025 min^{-1}	Human Placental Aromatase	k_{inact} is the maximal rate of enzyme inactivation.	[1] [7]

Experimental Protocols

Synthesis of (6 β)-6-Bromoandrost-4-ene-3,17-dione

The synthesis of 6-bromo steroids can be achieved through various bromination methods. A common laboratory-scale synthesis involves the free radical bromination of androst-4-ene-3,17-dione using a brominating agent like N-Bromosuccinimide (NBS).


Materials:


- Androst-4-ene-3,17-dione
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl_4)
- Benzoyl peroxide (initiator)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Dissolve androst-4-ene-3,17-dione in anhydrous CCl_4 in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
- Add a catalytic amount of benzoyl peroxide to the solution.
- Add N-Bromosuccinimide (approximately 1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux under an inert atmosphere and protect from light. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction using NBS in CCl_4 preferentially yields the 6β -bromo product.^[8]
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide by-product.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate (6β) -6-Bromoandrost-4-ene-3,17-dione.
- Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Note: The 6β -isomer can be unstable in certain solvents like methanol and may epimerize to the more stable 6α -isomer.^[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (6b)-6-Bromoandrost-4-ene-3,17-dione Seven Chongqing Chemdad Co. , Ltd [chemdad.com]

- 4. CAS NO. 38632-00-7 | (6b)-6-Bromoandrost-4-ene-3,17-dione | C19H25BrO2
[localpharmacguide.com]
- 5. 6-Bromoandrostenedione | C19H25BrO2 | CID 161972 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CN101362788B - Synthesis of $6\beta\pm$ -bromo-androst-4-ene-3,17-dione - Google Patents
[patents.google.com]
- 9. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(6 β)-6-Bromoandrost-4-ene-3,17-dione chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029461#6-6-bromoandrost-4-ene-3-17-dione-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

